molecular formula C8H6BrNO3 B13944846 7-Bromo-5-nitro-2,3-dihydrobenzofuran

7-Bromo-5-nitro-2,3-dihydrobenzofuran

Katalognummer: B13944846
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: ULJSVASNGUQURU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H6NO3Br.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran typically involves the bromination and nitration of 2,3-dihydrobenzofuran. The process begins with the bromination of 2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions. This is followed by nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-nitro-2,3-dihydrobenzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Lacks the nitro group, which may result in different biological activities.

    5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid: Contains a carboxylic acid group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

7-Bromo-5-nitro-2,3-dihydrobenzofuran is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H6BrNO3

Molekulargewicht

244.04 g/mol

IUPAC-Name

7-bromo-5-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2

InChI-Schlüssel

ULJSVASNGUQURU-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.